molecular formula C10H22O B1265585 2-Butylhexanol CAS No. 2768-15-2

2-Butylhexanol

Cat. No.: B1265585
CAS No.: 2768-15-2
M. Wt: 158.28 g/mol
InChI Key: LAPPDPWPIZBBJY-UHFFFAOYSA-N
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Description

2-Butylhexanol, also known as 2-Butyl-1-hexanol, is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a longer carbon chain. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylhexanol can be synthesized through several methods. One common method involves the hydroformylation of octene, followed by hydrogenation. The hydroformylation process adds a formyl group to the octene, resulting in the formation of an aldehyde, which is then hydrogenated to produce this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This process is efficient and allows for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Butylhexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like hydrogen halides (HX) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Butylhexanol has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of biochemical pathways involving alcohols.

    Medicine: Investigated for its potential use in drug formulation and delivery.

    Industry: Utilized in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-Butylhexanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. It can also act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexanol
  • 2-Hexanol
  • 3-Methyl-2-pentanol

Uniqueness

2-Butylhexanol is unique due to its specific structure, which provides distinct physical and chemical properties compared to other similar alcohols. Its longer carbon chain and branching contribute to its unique reactivity and applications in various fields.

Properties

IUPAC Name

2-butylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-7-10(9-11)8-6-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPPDPWPIZBBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182041
Record name 2-Butylhexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-15-2
Record name 2-Butyl-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2768-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylhexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butylhexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylhexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound 16 (54.1 g, 270 mmol) was dissolved in anhydrous THF (450 mL) and cooled in an ice/water bath under nitrogen protection. Lithium aluminum hydride (LAH) (15.3 g, 404 mmol) was added into the reaction flask in small portions. The temperature of the reaction solution was increased to room temperature and then refluxed overnight. The reaction mixture was cooled down to room temperature and poured very slowly into the ice/water solution. The solution was acidified using a 2N HCl aqueous solution, extracted with Et2O (150 mL×3), and then concentrated via rotary evaporation. The resulting crude oil was purified via vacuum distillation. The compound 17 was collected as colorless oil (32.6 g, 76.2%). 1H NMR (CDCl3): δ 0.87-0.92 (6H, m), 1.17-1.42 (12H, m), 1.40-1.50 (1H, m), 3.53 (2H, d). MS (EI): calcd, 158.3. found M+H+, 159.2.
Quantity
54.1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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